1-[(4-Butoxyphenyl)sulfonyl]-4-methylpiperazine
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Overview
Description
1-[(4-Butoxyphenyl)sulfonyl]-4-methylpiperazine is an organic compound with the molecular formula C15H24N2O3S. It is characterized by the presence of a piperazine ring substituted with a butoxyphenylsulfonyl group and a methyl group.
Preparation Methods
The synthesis of 1-[(4-Butoxyphenyl)sulfonyl]-4-methylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-butoxybenzenesulfonyl chloride and 4-methylpiperazine.
Reaction Conditions: The reaction between 4-butoxybenzenesulfonyl chloride and 4-methylpiperazine is carried out in the presence of a base such as triethylamine. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.
Chemical Reactions Analysis
1-[(4-Butoxyphenyl)sulfonyl]-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Scientific Research Applications
1-[(4-Butoxyphenyl)sulfonyl]-4-methylpiperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Butoxyphenyl)sulfonyl]-4-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
1-[(4-Butoxyphenyl)sulfonyl]-4-methylpiperazine can be compared with other similar compounds, such as:
1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperazine: This compound has a methoxy group instead of a butoxy group, leading to different chemical and biological properties.
1-[(4-Ethoxyphenyl)sulfonyl]-4-methylpiperazine:
1-[(4-Propoxyphenyl)sulfonyl]-4-methylpiperazine: The propoxy group substitution also affects the compound’s properties and uses.
Properties
IUPAC Name |
1-(4-butoxyphenyl)sulfonyl-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-3-4-13-20-14-5-7-15(8-6-14)21(18,19)17-11-9-16(2)10-12-17/h5-8H,3-4,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOECPSXTUNXPDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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